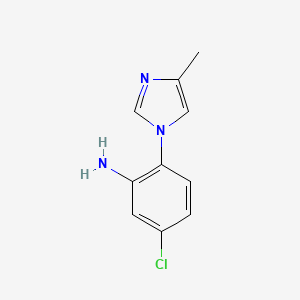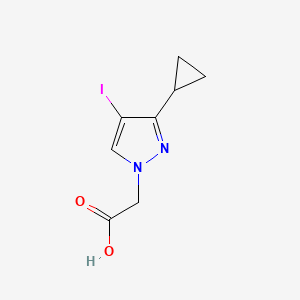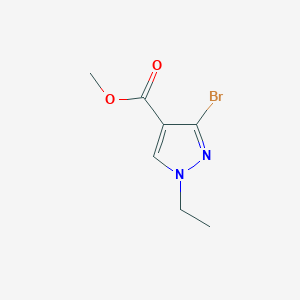![molecular formula C23H25ClN6OS B10908656 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)propanehydrazide](/img/structure/B10908656.png)
2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-(1-PHENYLETHYLIDENE)PROPANOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a chlorinated aniline group, and an allyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-(1-PHENYLETHYLIDENE)PROPANOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the allyl and chlorinated aniline groups via substitution reactions. The final step often involves the condensation of the triazole derivative with propanohydrazide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-(1-PHENYLETHYLIDENE)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group in the chlorinated aniline can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-(1-PHENYLETHYLIDENE)PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorinated aniline group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N- [2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N- (3-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-(1-PHENYLETHYLIDENE)PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable molecule for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C23H25ClN6OS |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethylideneamino)propanamide |
InChI |
InChI=1S/C23H25ClN6OS/c1-4-14-30-21(15-25-20-12-10-19(24)11-13-20)27-29-23(30)32-17(3)22(31)28-26-16(2)18-8-6-5-7-9-18/h4-13,17,25H,1,14-15H2,2-3H3,(H,28,31) |
InChI Key |
OMQAVHNDFJYOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10908596.png)
![ethyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10908609.png)
![3-amino-6-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10908617.png)
![Methyl 4-carbamoyl-3-methyl-5-({[4-(pentan-2-yl)phenoxy]acetyl}amino)thiophene-2-carboxylate](/img/structure/B10908621.png)
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908626.png)
![4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B10908628.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908640.png)
![(2Z,5Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10908641.png)
![N~1~-[1-(1-Adamantyl)propyl]-3-(4-nitro-1H-pyrazol-1-YL)propanamide](/img/structure/B10908643.png)

![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B10908645.png)
![Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10908650.png)
